N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1019699
InChI: InChI=1S/C21H27N3O2/c1-15(2)18-10-9-16(3)19(13-18)23-24-21(26)12-11-20(25)22-14-17-7-5-4-6-8-17/h4-9,18H,1,10-14H2,2-3H3,(H,22,25)(H,24,26)/b23-19+
SMILES: CC1=CCC(CC1=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol

N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC1019699

Molecular Formula: C21H27N3O2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
IUPAC Name N-benzyl-N//'-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]butanediamide
Standard InChI InChI=1S/C21H27N3O2/c1-15(2)18-10-9-16(3)19(13-18)23-24-21(26)12-11-20(25)22-14-17-7-5-4-6-8-17/h4-9,18H,1,10-14H2,2-3H3,(H,22,25)(H,24,26)/b23-19+
Standard InChI Key YWJNCZOBIFGNRW-FCDQGJHFSA-N
Isomeric SMILES CC\1=CCC(C/C1=N\NC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C
SMILES CC1=CCC(CC1=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C
Canonical SMILES CC1=CCC(CC1=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator